molecular formula C4H8O2 B3057049 Oxiraneethanol, (2R)- CAS No. 76282-48-9

Oxiraneethanol, (2R)-

Cat. No.: B3057049
CAS No.: 76282-48-9
M. Wt: 88.11 g/mol
InChI Key: AVSUMWIDHQEMPD-SCSAIBSYSA-N
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Description

Oxiraneethanol, (2R)-, also known as (2R)-2-(oxiran-2-yl)ethanol, is a chiral monohydric alcohol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It is a colorless liquid commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other chemicals. The compound is characterized by its reactive epoxide ring and chiral hydroxyl group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiraneethanol, (2R)-, can be synthesized through several methods. One common approach involves the asymmetric epoxidation of allylic alcohols . This method typically uses chiral catalysts to ensure the formation of the desired enantiomer. Another method involves the ring-opening of 1,2-epoxyethanes using various reagents.

Industrial Production Methods

In industrial settings, Oxiraneethanol, (2R)-, is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity . The process often involves the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxiraneethanol, (2R)-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert Oxiraneethanol, (2R)-, into different alcohols or other reduced forms.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiocyanates and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, thiocyanates, and other substituted compounds.

Scientific Research Applications

Oxiraneethanol, (2R)-, has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules, including chiral drugs and fine chemicals.

    Biology: The compound is used in enzymatic studies to investigate enzyme activity and stereoselectivity.

    Medicine: Oxiraneethanol, (2R)-, serves as a starting material for the synthesis of chiral drugs and drug intermediates.

    Industry: It is employed in the production of polymers and biomaterials, where its reactivity and potential biocompatibility are valuable.

Mechanism of Action

The mechanism of action of Oxiraneethanol, (2R)-, involves its reactive epoxide ring and chiral hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, including ring-opening and nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzymatic studies, the compound can act as a substrate or inhibitor, influencing enzyme activity and selectivity.

Comparison with Similar Compounds

Oxiraneethanol, (2R)-, can be compared with other similar compounds, such as:

    Oxiraneethanol, (2S)-: The (2S)-enantiomer of Oxiraneethanol has similar chemical properties but different stereochemistry, which can lead to different reactivity and applications.

    Oxetaneethanol: This compound has a similar structure but with a four-membered ring instead of a three-membered epoxide ring.

Oxiraneethanol, (2R)-, is unique due to its specific stereochemistry and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(2R)-oxiran-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUMWIDHQEMPD-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473944
Record name Oxiraneethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76282-48-9
Record name Oxiraneethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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